Cas no 57595-23-0 (Methyl 4-oxotetrahydrofuran-3-carboxylate)

Methyl 4-oxotetrahydrofuran-3-carboxylate is a versatile heterocyclic ester with applications in organic synthesis and pharmaceutical intermediates. Its structure combines a tetrahydrofuran ring with a ketone and ester functional group, enabling reactivity in cyclization, condensation, and nucleophilic addition reactions. The compound serves as a valuable precursor in the synthesis of complex molecules, including chiral building blocks and bioactive compounds. Its stability under standard conditions and compatibility with common reagents enhance its utility in multistep syntheses. The product is typically supplied with high purity, ensuring reproducibility in research and industrial processes. Proper handling and storage under anhydrous conditions are recommended to maintain its integrity.
Methyl 4-oxotetrahydrofuran-3-carboxylate structure
57595-23-0 structure
商品名:Methyl 4-oxotetrahydrofuran-3-carboxylate
CAS番号:57595-23-0
MF:C6H8O4
メガワット:144.125322341919
MDL:MFCD19707049
CID:1027112

Methyl 4-oxotetrahydrofuran-3-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 4-oxotetrahydrofuran-3-carboxylate
    • Tetrahydro-4-oxo-3-furancarboxylic Acid Methyl Ester
    • methyl 4-oxooxolane-3-carboxylate
    • Tetrahydro-4-oxo-3-f
    • 4-oxo-tetrahydro furane 3-carboxylic acidmethyl ester
    • 4-oxo-tetrahydrofuran-3-carboxylic acid methyl ester
    • 4-oxo-tetrahydro-furan-3-carboxylic acid methyl ester
    • AG-I-03240
    • AGN-PC-002B8V
    • ANW-58758
    • CTK5A7131
    • methyl 3-oxo-tetrahydrofuranyl-4-carboxylate
    • methyl tetrahydrofuran-3-one-4-carboxylate
    • RW4061
    • SureCN1566094
    • tetrahydrofuran-3-one-4-carboxylic acid-methyl ester
    • Tetrahydro-4-oxo-3-furoic acid methyl ester
    • 3-Furancarboxylic acid, tetrahydro-4-oxo-, methyl ester
    • FCUDJBUBWCJOLK-UHFFFAOYSA-N
    • 4-carbomethoxytetrahydro-3-furanone
    • 8499AB
    • WT82067
    • PB18290
    • SY014732
    • methyl tetrahydro-4-oxofuran-3-carboxylate
    • methyl 4-oxidanylideneoxolane-3-carboxylate
    • 4-oxo-3-oxolanecarboxylic a
    • MDL: MFCD19707049
    • インチ: 1S/C6H8O4/c1-9-6(8)4-2-10-3-5(4)7/h4H,2-3H2,1H3
    • InChIKey: FCUDJBUBWCJOLK-UHFFFAOYSA-N
    • ほほえんだ: O1CC(C(C(=O)OC)C1)=O

計算された属性

  • せいみつぶんしりょう: 144.04224
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 163
  • トポロジー分子極性表面積: 52.6

じっけんとくせい

  • 密度みつど: 1.265
  • ふってん: 220 ºC
  • フラッシュポイント: 91 ºC
  • PSA: 52.6

Methyl 4-oxotetrahydrofuran-3-carboxylate セキュリティ情報

Methyl 4-oxotetrahydrofuran-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-112416-25g
methyl 4-oxooxolane-3-carboxylate
57595-23-0 93%
25g
$885.0 2023-10-26
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD208856-1g
Methyl 4-oxotetrahydrofuran-3-carboxylate
57595-23-0 96%
1g
¥244.0 2024-04-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD208856-5g
Methyl 4-oxotetrahydrofuran-3-carboxylate
57595-23-0 96%
5g
¥732.0 2024-04-18
Chemenu
CM108239-1g
methyl 4-oxooxolane-3-carboxylate
57595-23-0 95%+
1g
$*** 2023-05-30
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB06391-0.25g
Methyl 4-oxotetrahydrofuran-3-carboxylate
57595-23-0 97%
0.25g
¥190 2023-09-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M70440-5g
Methyl 4-oxotetrahydrofuran-3-carboxylate
57595-23-0
5g
¥1646.0 2021-09-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M70440-25g
Methyl 4-oxotetrahydrofuran-3-carboxylate
57595-23-0
25g
¥8106.0 2021-09-04
Enamine
EN300-112416-0.5g
methyl 4-oxooxolane-3-carboxylate
57595-23-0 93%
0.5g
$44.0 2023-10-26
Enamine
EN300-95806-0.5g
methyl 4-oxooxolane-3-carboxylate
57595-23-0 95.0%
0.5g
$44.0 2025-03-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1061826-500mg
Methyl 4-oxotetrahydrofuran-3-carboxylate
57595-23-0 97%
500mg
¥234.00 2024-05-08

Methyl 4-oxotetrahydrofuran-3-carboxylate 関連文献

Methyl 4-oxotetrahydrofuran-3-carboxylateに関する追加情報

Methyl 4-oxotetrahydrofuran-3-carboxylate (CAS No. 57595-23-0): A Comprehensive Overview

Methyl 4-oxotetrahydrofuran-3-carboxylate (CAS No. 57595-23-0) is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in the synthesis of various bioactive molecules. The detailed exploration of this compound not only highlights its chemical characteristics but also delves into its emerging roles in medicinal chemistry and industrial processes.

The molecular structure of Methyl 4-oxotetrahydrofuran-3-carboxylate consists of a tetrahydrofuran ring substituted with a carboxylic acid ester group at the 3-position and a carbonyl group at the 4-position. This configuration imparts distinct reactivity and functionality, making it a valuable intermediate in the synthesis of more complex molecules. The presence of both the ester and carbonyl functionalities allows for diverse chemical transformations, including nucleophilic additions, condensations, and reductions, which are pivotal in drug discovery and development.

In recent years, there has been a growing interest in the applications of Methyl 4-oxotetrahydrofuran-3-carboxylate in the pharmaceutical industry. Its structural motif is reminiscent of several natural products and pharmacophores that exhibit significant biological activity. For instance, derivatives of tetrahydrofurans have been explored for their antimicrobial, anti-inflammatory, and antiviral properties. The compound's ability to serve as a precursor for these bioactive scaffolds has made it a subject of extensive research.

One of the most compelling aspects of Methyl 4-oxotetrahydrofuran-3-carboxylate is its role in the synthesis of heterocyclic compounds. Heterocycles are integral to many pharmaceuticals due to their ability to mimic natural products and interact with biological targets in specific ways. The compound's structure provides a versatile platform for constructing more complex heterocyclic frameworks, which can be further functionalized to achieve desired pharmacological effects. This flexibility has led to its incorporation into numerous synthetic strategies aimed at developing novel therapeutic agents.

Recent studies have also highlighted the compound's utility in catalytic processes. The ester and carbonyl functionalities can participate in various catalytic reactions, including cross-coupling reactions, which are essential for constructing carbon-carbon bonds in organic synthesis. These reactions are often employed in the late-stage functionalization of drug candidates, where precise control over regioselectivity and chemoselectivity is crucial. The use of Methyl 4-oxotetrahydrofuran-3-carboxylate as a catalyst or intermediate in such processes underscores its importance in modern synthetic methodologies.

The industrial significance of Methyl 4-oxotetrahydrofuran-3-carboxylate extends beyond pharmaceutical applications. Its structural features make it a valuable building block for agrochemicals and specialty chemicals. For example, derivatives of this compound have been investigated for their potential as herbicides and fungicides due to their ability to interfere with essential biological pathways in plants and fungi. This broadens the scope of its utility and highlights its relevance across multiple industries.

The synthesis of Methyl 4-oxotetrahydrofuran-3-carboxylate itself is an area of active research. Various synthetic routes have been developed, each offering different advantages in terms of yield, purity, and scalability. Common methods include esterification reactions involving tetrahydrofuran derivatives and oxidation processes that introduce the carbonyl group at the 4-position. These synthetic strategies are continually being refined to improve efficiency and reduce environmental impact, aligning with the principles of green chemistry.

The safety profile of Methyl 4-oxotetrahydrofuran-3-carboxylate is another critical consideration. While it is not classified as a hazardous material under standard regulatory guidelines, proper handling procedures must be followed to ensure safe laboratory practices. This includes using appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coats when handling the compound. Additionally, storage conditions should be maintained to prevent degradation or unwanted side reactions.

In conclusion, Methyl 4-oxotetrahydrofuran-3-carboxylate (CAS No. 57595-23-0) is a multifaceted compound with significant potential in pharmaceuticals, agrochemicals, and industrial chemistry. Its unique structural features enable diverse chemical transformations, making it an indispensable intermediate in synthetic chemistry. As research continues to uncover new applications for this compound, its importance is likely to grow further, driving innovation across multiple scientific disciplines.

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